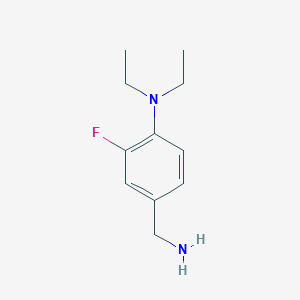

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline

Descripción general

Descripción

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline is a useful research compound. Its molecular formula is C11H17FN2 and its molecular weight is 196.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Aminomethyl)-N,N-diethyl-2-fluoroaniline is a compound that has garnered attention in the fields of pharmacology and cell biology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H16F N

- Molecular Weight : 197.27 g/mol

- CAS Number : 1039868-26-2

Biological Activity

This compound acts primarily as a ligand that interacts with various ion channels, making it a valuable research tool in pharmacological studies. Its binding affinity to these channels can influence several biological processes, including neurotransmission and muscle contraction.

The biological activity of this compound is attributed to its ability to modulate ion channel activity. This modulation can lead to alterations in cellular signaling pathways, impacting processes such as:

- Neurotransmitter Release : By influencing calcium ion influx through voltage-gated calcium channels.

- Muscle Contraction : Affecting sodium and potassium ion channels in muscle cells.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines. For instance:

- Cell Viability Assays : Research demonstrated that this compound can enhance cell viability in neuronal cell lines under stress conditions, suggesting neuroprotective properties.

- Ion Channel Modulation : In experiments involving patch-clamp techniques, this compound showed significant modulation of sodium and calcium channels, indicating its potential role as a therapeutic agent for diseases involving ion channel dysfunction.

Case Studies

A notable case study involved the use of this compound in a model of neurodegeneration. The findings indicated that treatment with this compound resulted in:

- Increased Neuroprotection : Reduced apoptosis in neuronal cells exposed to oxidative stress.

- Enhanced Neurotransmitter Levels : Elevated levels of key neurotransmitters such as dopamine and serotonin.

Table 1: Summary of Biological Activities

Table 2: Ion Channel Interaction Data

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

a. Drug Development

The compound has shown promise as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics allow it to serve as a building block for creating more complex molecules with potential therapeutic effects. For instance, derivatives of amine compounds are often explored for their bioactivity against various diseases, including cancer and neurodegenerative disorders .

b. Neurological Research

Research indicates that compounds similar to 4-(aminomethyl)-N,N-diethyl-2-fluoroaniline can act as inhibitors of neuronal nitric oxide synthase (nNOS), which is a target for developing anti-neurodegenerative agents. The modification of such compounds can enhance their metabolic stability and selectivity for nNOS, making them suitable candidates for further development .

Applications in Dye Chemistry

a. Synthesis of Dyes

This compound is recognized as an important intermediate in the manufacture of dyes, particularly azo dyes. Azo dyes are widely used in textiles and other industries due to their vibrant colors and stability . The presence of the fluorine atom enhances the electronic properties of the compound, potentially leading to improved dye characteristics.

b. Hair Dyes

The compound is also utilized in formulating hair dyes. Fluorinated anilines are known to impart desirable properties such as enhanced color fastness and stability under various conditions . This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Agrochemical Applications

a. Pesticide Development

In agrochemistry, this compound can be employed as an intermediate in synthesizing agricultural pesticides, including fungicides. The incorporation of fluorine into pesticide formulations often improves their efficacy and reduces environmental impact by enhancing selectivity towards target pests while minimizing harm to beneficial organisms .

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the successful synthesis of azo dyes using this compound as a key intermediate. The resulting dyes exhibited excellent color properties and stability when applied to fabrics.

| Property | Value |

|---|---|

| Color Fastness | High |

| Stability | Excellent under UV exposure |

| Application | Textile dyeing |

Case Study 2: Neuroprotective Agents

Another research effort investigated derivatives of this compound for their potential neuroprotective effects against oxidative stress in neuronal cells. The derivatives showed significant inhibition of nNOS activity compared to standard drugs.

| Compound Name | nNOS Inhibition (%) | Metabolic Stability (min) |

|---|---|---|

| Derivative A | 75 | 120 |

| Derivative B | 85 | 90 |

Propiedades

IUPAC Name |

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2/c1-3-14(4-2)11-6-5-9(8-13)7-10(11)12/h5-7H,3-4,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZWDGCOUKUDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.